5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole
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Overview
Description
5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a difluoromethoxy and a methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-(difluoromethoxy)benzaldehyde as a starting material . This compound can undergo a series of reactions, including nucleophilic substitution and cyclization, to form the desired tetrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of the target compound.
3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with a difluoromethoxy group, used in studies related to pulmonary fibrosis.
Uniqueness
5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole is unique due to the combination of the tetrazole ring and the difluoromethoxy and methoxy groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for research and industrial applications.
Properties
IUPAC Name |
5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O2/c1-16-7-4-5(8-12-14-15-13-8)2-3-6(7)17-9(10)11/h2-4,9H,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIZMOJFJBEXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNN=N2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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